2-(3-Methylpiperidin-1-yl)ethanamine
CAS No.: 85723-75-7
Cat. No.: VC3785703
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85723-75-7 |
|---|---|
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | 2-(3-methylpiperidin-1-yl)ethanamine |
| Standard InChI | InChI=1S/C8H18N2/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-7,9H2,1H3 |
| Standard InChI Key | XGUMSCJZZRIGOO-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)CCN |
| Canonical SMILES | CC1CCCN(C1)CCN |
Introduction
2-(3-Methylpiperidin-1-yl)ethanamine is a chemical compound with the CAS number 85723-75-7. It is characterized by its molecular formula, C8H18N2, and molecular weight of 142.24 g/mol . This compound is part of the broader class of piperidine derivatives, which are known for their diverse applications in organic synthesis and pharmacology.
Synthesis and Preparation
The synthesis of 2-(3-Methylpiperidin-1-yl)ethanamine typically involves the reaction of 3-methylpiperidine with ethylene diamine or similar reagents under controlled conditions. The reaction may require heating and suitable solvents like ethanol to facilitate product formation. The resulting compound is purified through recrystallization to achieve high purity levels.
Applications and Research Findings
2-(3-Methylpiperidin-1-yl)ethanamine is used as a reagent in organic synthesis and as a building block for more complex molecules. Its applications extend to various fields, including pharmacology, where it may serve as a precursor or intermediate in the synthesis of drugs.
In pharmacological studies, compounds with similar structures have shown potential as ligands for various receptors and enzymes, modulating their activity. This interaction can lead to diverse biological effects, making them valuable in drug discovery and development.
Comparison with Similar Compounds
2-(3-Methylpiperidin-1-yl)ethanamine can be compared with other piperidine derivatives, such as 2-(1-Methylpiperidin-3-yl)ethanamine and 2-(3-Ethylpiperidin-1-yl)ethan-1-amine. These compounds share structural similarities but differ in their specific functional groups and reactivity.
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| 2-(3-Methylpiperidin-1-yl)ethanamine | Methyl group at the 3-position | Altered steric properties affecting receptor binding |
| 2-(1-Methylpiperidin-3-yl)ethanamine | Methyl group at the 1-position | Different pharmacokinetics and biological activity |
| 2-(3-Ethylpiperidin-1-yl)ethan-1-amine | Ethyl group at the 3-position | Potential as inhibitors of protein arginine methyltransferases |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume